molecular formula C15H24O2 B116548 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one CAS No. 10396-80-2

2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one

Cat. No. B116548
CAS RN: 10396-80-2
M. Wt: 236.35 g/mol
InChI Key: DQBHJILNHNRDTM-UHFFFAOYSA-N
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Description

“2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one” is a natural product found in Nicotiana tabacum . It is a metabolite of BHT (D429480), which acts as an antioxidant .


Molecular Structure Analysis

The molecular formula of this compound is C15H24O2 . The IUPAC name is 2,6-di tert -butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one . The molecular weight is 236.35 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.3499 and a molecular formula of C15H24O2 . The compound’s IUPAC Standard InChI is InChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3 .

Scientific Research Applications

Oxidation Processes

The oxidation of 2,6-di-tert-butyl-4-methylphenol (a related compound) with hydrogen peroxide in the presence of heteropolyacids yields 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadien-1-one and 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. This study contributes to understanding the oxidation mechanism of phenols (Shimizu et al., 1990).

Analytical Applications

A differential pulse voltammetry method for determining the nitro derivative of 2,6-di-tert-butyl-4-methyl-phenol, a synthetic antioxidant, was developed. This research is significant for practical analysis in various applications (Chýlková et al., 2016).

Photooxidation Studies

The photooxidation of 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadien-1-one in heptane with oxygen was studied, revealing insights into reaction mechanisms similar to di-π-methane rearrangement (Taimr et al., 1979).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of a thermochroic compound related to 2,6-di-tert-butyl-4-dimethylamino-4-(2-hydroxyphenyl) cyclohexadien-2,5-one were explored. This compound exhibits thermochromism due to bond cleavage and proton transfer, offering insights into molecular structure behavior under different conditions (Aldoshin et al., 1991).

Environmental Impact and Transformation

Research on 2,6-di-tert-butyl-hydroxytoluene (BHT) in the aquatic environment focused on its distribution, transformation, and toxicity. The study revealed transformation mechanisms initiated by OH radicals and the toxicities of BHT and its metabolites, crucial for environmental risk assessment (Wang et al., 2019).

Metabolism and Excretion Studies

An investigation into the tissue distribution, excretion, and metabolism of BHT in mice was conducted. This study is vital for understanding the bioaccumulation, metabolism, and potential hepatotoxicity of BHT and its metabolites in mammals (Zhang et al., 2020).

Safety And Hazards

Safety data suggests avoiding breathing dust/fume/gas/mist/vapours/spray of this compound and recommends wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,6-ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBHJILNHNRDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146165
Record name 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one

CAS RN

10396-80-2
Record name 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
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Record name 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
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Record name 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCK267MPS5
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Record name 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0166723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

To a solution of 5.0 g of 2,6-di-t-butyl-p-cresol in 90 ml of acetonitrile/water (5/1) was added 10.5 g of bistrifluoroacetoxyiodobenzene with stirring at 0° C. After stirring for 30 minutes, 90 ml of water was added and the reaction solution was extracted three times with 50 ml of dichloromethane and washed four times with 60 ml of water. Organic layers were dried over anhydrous sodium sulfate, then concentrated under reduced pressure and the precipitating crystal was filtered to give a crude crystal, which was recrystallized from hexane to give 4-methyl-4-hydroxy-2,6-di-t-butylcyclohexa-2,5-diene-1-one as a pale yellow solid. The yield was 3.0 g (55%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
bistrifluoroacetoxyiodobenzene
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
51
Citations
M Shimizu, H Orita, T Hayakawa, Y Watanabe… - Bulletin of the …, 1990 - journal.csj.jp
The oxidation of 2,6-di-tert-butyl-4-methylphenol (1) with hydrogen peroxide in the presence of heteropolyacids was carried out in acetic acid to give 2,6-di-tert-butyl-4-hydroperoxy-4-…
Number of citations: 26 www.journal.csj.jp
Y Kenji, T Kazuo, M Tamio - Toxicology letters, 1980 - Elsevier
The acute toxicity of butylated hydroxytoluene (BHT) and four of its metabolites, 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadien- 1-one(BHT-OOH), 2,6-di-tert-butyl-4-hydroxy…
Number of citations: 30 www.sciencedirect.com
K TAJIMA, K YAMAMOTO, T MIZUTANI - … and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
Materials and Methods Materials–BHT and BHT-alcohol were purchased from Tokyo Kasei Kogyo Co., Ltd. BHT-dimer,** 4-hydroxy-BHT,*) and 2, 6-di-tert-butyl-p-benzoquinone* were …
Number of citations: 29 www.jstage.jst.go.jp
B Nieva-Echevarría, E Goicoechea, MD Guillén - Food chemistry, 2017 - Elsevier
The extent of cod liver oil hydrolysis and oxidation during in vitro gastrointestinal digestion was investigated by Proton Nuclear Magnetic Resonance ( 1 H NMR) and Solid Phase …
Number of citations: 29 www.sciencedirect.com
NP Vidal, MJ Manzanos, E Goicoechea… - Journal of the …, 2016 - Wiley Online Library
BACKGROUND Farmed and wild European sea bass (Dicentrarchus labrax) could be distinguished by its volatile metabolites, an issue not addressed until now. The aim of this work …
Number of citations: 42 onlinelibrary.wiley.com
S Tang, X Sun, X Qiao, W Cui, F Yu… - Environmental …, 2022 - ACS Publications
Gestational exposure to environmental chemicals and subsequent permeation through the placental barrier represents potential health risks to both pregnant women and their fetuses. …
Number of citations: 16 pubs.acs.org
B Mertens, C Simon, M Van Bossuyt… - Food and Chemical …, 2016 - Elsevier
Due to the worldwide concern that bisphenol A might act as an endocrine disruptor, alternative materials for polycarbonate (PC) have been introduced on the European market. However…
Number of citations: 23 www.sciencedirect.com
C Rajbux, J Pereira, M do Céu Selbourne… - Food Control, 2020 - Elsevier
Plastic baby Bibs are, according to the European legislation, food contact materials. Therefore, compositional and migration limits applicable to plastics should be observed. This work …
Number of citations: 15 www.sciencedirect.com
NP Vidal, MJ Manzanos, E Goicoechea… - Journal of the …, 2017 - Wiley Online Library
BACKGROUND Fish shelf‐life extension is a topic of great interest. In this study the behaviour of salted and unsalted farmed and wild European sea bass (Dicentrarchus labrax) fillets …
Number of citations: 8 onlinelibrary.wiley.com
T Murniasih, EA Indriany, MY Putra, F Untari - J Coast Life Med, 2016 - scholar.archive.org
Objective: To find a potent antibiotic producer from the sponge-associated bacteria as well as to profile the important substances. Methods: Sponge collection, bacteria isolation, …
Number of citations: 4 scholar.archive.org

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